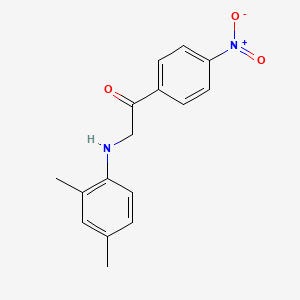
2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features both an aniline derivative and a nitrophenyl group, making it a molecule of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 2,4-dimethylaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by reduction and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles like hydroxide ions are often employed.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its aromatic structure could interact with biological receptors or enzymes.
Industry
In industry, this compound might be used in the production of dyes, pigments, or other materials requiring specific aromatic ketones.
Mécanisme D'action
The mechanism by which 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dimethylanilino)-1-phenylethan-1-one: Lacks the nitro group, potentially altering its reactivity and applications.
2-(2,4-Dimethylanilino)-1-(4-methylphenyl)ethan-1-one: Features a methyl group instead of a nitro group, affecting its chemical properties.
Propriétés
Numéro CAS |
54583-49-2 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-(2,4-dimethylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-8-15(12(2)9-11)17-10-16(19)13-4-6-14(7-5-13)18(20)21/h3-9,17H,10H2,1-2H3 |
Clé InChI |
WMAITLKGJFAQSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


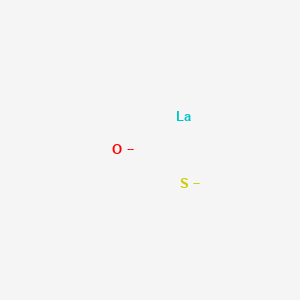


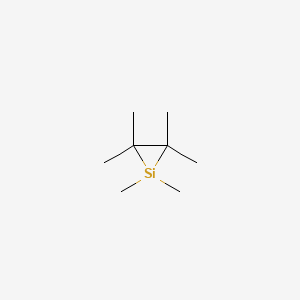

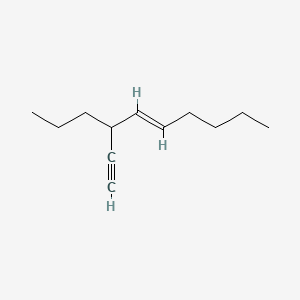

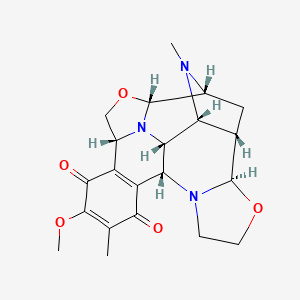
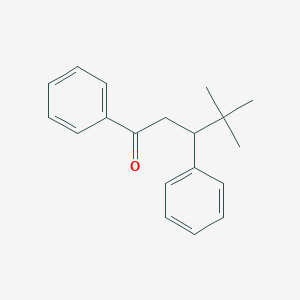
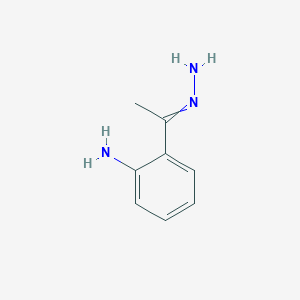
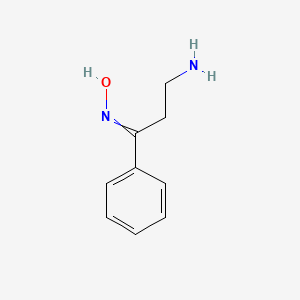
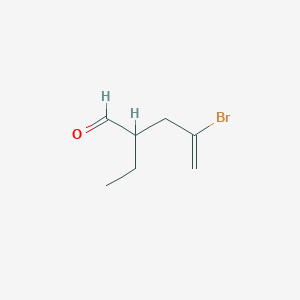

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
